Hexadecanoic--d5 Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

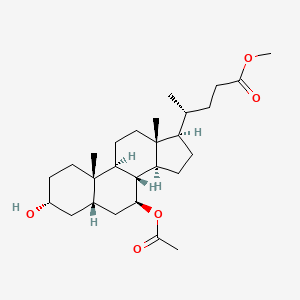

Hexadecanoic acid, also known as Palmitic acid, is a fatty acid with a 16-carbon chain . It is the most common saturated fatty acid found in animals, plants, and microorganisms . Its chemical formula is CH3(CH2)14COOH .

Synthesis Analysis

Hexadecanoic acid can be synthesized from various sources. For instance, it has been found in the methanolic extract of Abelmoschas moschatus flower . The synthesis of hexadecanoic acid is influenced by several variables, including catalyst amount, mix solvent, and arginine to acid ratio .

Molecular Structure Analysis

The molecular structure of hexadecanoic acid is represented by the formula C16H32O2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

While specific chemical reactions involving hexadecanoic acid are not detailed in the search results, it’s worth noting that this compound can form various salts and esters, known as palmitates .

Physical And Chemical Properties Analysis

Hexadecanoic acid appears as white crystals . It has a molar mass of 256.430 g/mol . It’s soluble in amyl acetate, alcohol, CCl4, C6H6, and very soluble in CHCl3 . The melting point is 62.9 °C and the boiling point ranges from 351–352 °C .

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexadecanoic-d5 Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Palmitoyl chloride-d5", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reactions": [ { "Reactants": ["Palmitoyl chloride-d5", "Sodium hydroxide", "Water"], "Products": ["Hexadecanoic-d5 Acid", "Sodium chloride"], "Conditions": "Reflux in ethanol", "Steps": [ "Add Palmitoyl chloride-d5 to a mixture of sodium hydroxide and water in a round-bottom flask", "Refux the mixture in ethanol for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure", "Purify the product by column chromatography" ] } ] } | |

Número CAS |

1219802-61-5 |

Nombre del producto |

Hexadecanoic--d5 Acid |

Fórmula molecular |

C16H27D5O2 |

Peso molecular |

261.4548889 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.